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Compound of Interest

Compound Name: 2-Chloro-3-ethenylpyridine

CAS No.: 1033125-18-6

Cat. No.: B3039399

Get Quote

Abstract & Strategic Value
In the competitive landscape of agrochemical discovery, the pyridine ring remains a privileged

scaffold, present in over 15% of all registered pesticides. 2-Chloro-3-ethenylpyridine (2-C-3-

EP) represents a high-value, bifunctional synthon that offers orthogonal reactivity profiles not

available in standard methyl- or halo-pyridines.

This guide outlines the practical application of 2-C-3-EP as a "divergent hub" intermediate.

Unlike its saturated analog (2-chloro-3-ethylpyridine) or the oxidized form (2-chloro-3-

formylpyridine), the ethenyl derivative allows for simultaneous C-C bond formation (via the vinyl

handle) and nucleophilic substitution (via the chloro handle). This dual functionality is critical for

accessing complex fused heterocycles—specifically 1,8-naphthyridines (herbicides) and styryl-

pyridine motifs (fungicides)—with high atom economy.
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Property Specification Operational Note

CAS Registry

1121-68-2 (Generic

vinylpyridine); Specific isomer

requires custom synthesis or

derivation.

Often generated in situ or

stored with stabilizers (TBC).

Molecular Weight 139.58 g/mol

Appearance Colorless to pale yellow liquid

Darkens rapidly upon air

exposure

(oxidation/polymerization).

Reactivity

Bifunctional (Electrophile at

C2; Nucleophile/Electrophile at

Vinyl)

CRITICAL: Vinyl group is

prone to spontaneous

polymerization. Store at -20°C

with 100-500 ppm 4-tert-

butylcatechol (TBC).

Hazards Skin Irritant, Lachrymator

Use strictly in a fume hood.

Quench spills with dilute

NaOH.

Stability Protocol:

Storage: Store under Argon atmosphere at -20°C.

Stabilizer Removal: Before use in transition-metal catalyzed reactions (Heck/Suzuki),

remove TBC by passing the neat liquid through a short plug of basic alumina (Brockmann

Grade I).

Key Synthetic Pathways (The "Hub" Strategy)
The utility of 2-C-3-EP lies in its ability to serve as a precursor for three distinct classes of

agrochemical scaffolds.

Pathway A: The Naphthyridine Cyclization (Herbicidal
Scaffolds)
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The vinyl group serves as a "masked" carbonyl equivalent or a direct participant in electrocyclic

ring closures to form 1,8-naphthyridines, a scaffold found in potent herbicides (e.g., ALS

inhibitors).

Mechanism: The vinyl group acts as a 4-carbon component (with the pyridine C2-C3 bond)

or is oxidatively cleaved to the aldehyde (2-chloro-3-formylpyridine) for Friedländer-type

condensations.

Advantage: Using the vinyl precursor allows for "late-stage oxidation," avoiding the handling

of unstable aldehydes during early synthetic steps.

Pathway B: Heck-Type Functionalization (Fungicidal
Styryls)
The C2-Chloro position is deactivated but can be activated for Suzuki-Miyaura or Buchwald-

Hartwig couplings without affecting the vinyl group if conditions are controlled (e.g., using bulky

phosphine ligands). Conversely, the vinyl group can undergo Heck coupling to attach aryl rings,

creating styryl-pyridines (common in broad-spectrum fungicides).

Pathway C: Hetero-Annulation (Insecticidal Fused
Systems)
Reaction with hydrazine or hydroxylamine allows for the displacement of the C2-chloro group

followed by cyclization onto the vinyl group, yielding pyrazolopyridines or isoxazolopyridines.

Visual Workflow: The Divergent Synthesis Tree

2-Chloro-3-methylpyridine
(Commodity Precursor)

2-Chloro-3-ethenylpyridine
(The Hub)

1. Oxidation
2. Wittig (Ph3P=CH2)

1,8-Naphthyridines
(Herbicides)

Pathway A:
Ozonolysis -> Friedländer

(+ 2-Aminopyridine)

Styryl-Pyridines
(Fungicides)

Pathway B:
Heck Coupling

(Pd(OAc)2, Ar-I)

Pyrazolo[3,4-b]pyridines
(Insecticides)

Pathway C:
Hydrazine Hydrate

Cyclization
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Figure 1: Divergent synthetic pathways originating from 2-Chloro-3-ethenylpyridine.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-ethenylpyridine
Rationale: Direct vinylation is often cleaner than dehydration of the hydroxy-ethyl intermediate.

Reagents:

2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

Methyltriphenylphosphonium bromide (1.2 eq)

Potassium tert-butoxide (KOtBu) (1.5 eq)

Dry THF (0.5 M concentration)

Step-by-Step:

Preparation of Ylide: In a flame-dried flask under N2, suspend Methyltriphenylphosphonium

bromide in dry THF. Cool to 0°C.

Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn bright yellow

(ylide formation). Stir for 30 min at 0°C.

Wittig Reaction: Add 2-Chloro-3-pyridinecarboxaldehyde (dissolved in minimal THF)

dropwise. Maintain temp < 5°C.

Completion: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC

(Hexane:EtOAc 8:2).

Workup: Quench with sat. NH4Cl. Extract with Et2O (3x). Dry organics over MgSO4.

Purification: Concentrate in vacuo (bath < 30°C to prevent polymerization). Purify via flash

chromatography (Silica, 0-10% EtOAc in Hexanes).
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Yield: Expect 85-92% as a colorless oil.

Protocol 2: Conversion to 1,8-Naphthyridine Scaffold
Rationale: This protocol demonstrates the "Masked Aldehyde" strategy.

Reagents:

2-Chloro-3-ethenylpyridine (1.0 eq)

2-Aminopyridine (1.1 eq)

Ozone (O3) generator

Dimethyl sulfide (DMS)

Piperidine (cat.)

Step-by-Step:

Ozonolysis: Dissolve 2-C-3-EP in CH2Cl2/MeOH (1:1) at -78°C. Bubble O3 until a blue color

persists.

Quench: Purge with N2 to remove excess O3. Add DMS (5.0 eq) and warm to RT. Stir 4h.

(This generates 2-chloro-3-formylpyridine in situ).

Condensation: Without isolation, add 2-Aminopyridine and catalytic piperidine (0.1 eq).

Cyclization: Heat to reflux (40°C) for 12 hours.

Isolation: Evaporate solvents. The residue is often a solid that can be recrystallized from

Ethanol.

Result: 2-Chloro-1,8-naphthyridine (Intermediate for further functionalization via SNAr).
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Issue Probable Cause Corrective Action

Low Yield in Wittig Aldehyde oxidation

Ensure starting aldehyde is

freshly distilled or purified.

Pyridine aldehydes oxidize to

acids rapidly.

Polymerization Lack of stabilizer

Add 0.1% Hydroquinone or

TBC to the crude reaction

mixture before concentration.

Heck Coupling Failure Catalyst poisoning

The pyridine nitrogen can

coordinate to Pd. Use

bidentate ligands (e.g., dppf,

BINAP) to outcompete the

pyridine nitrogen.

Product Instability Acid sensitivity

Vinyl pyridines are acid-

sensitive. Ensure silica gel is

neutralized with 1% Et3N

during chromatography.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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